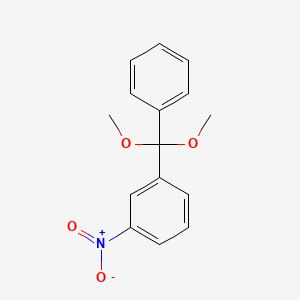
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- is an aromatic compound that features a benzene ring substituted with a dimethoxyphenylmethyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of a dimethoxyphenylmethyl-substituted benzene derivative using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process often includes steps such as Friedel-Crafts alkylation to introduce the dimethoxyphenylmethyl group, followed by nitration to add the nitro group. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: The nitro group in Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- can undergo reduction reactions to form amines.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products:
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Benzene, 1-(dimethoxyphenylmethyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The compound’s aromatic structure allows it to participate in π-π interactions with other aromatic systems, influencing its reactivity and interactions .
Comparaison Avec Des Composés Similaires
- Benzene, 1-(methoxyphenylmethyl)-3-nitro-
- Benzene, 1-(dimethoxyphenylmethyl)-4-nitro-
- Benzene, 1-(dimethoxyphenylmethyl)-2-nitro-
Comparison: Compared to its analogs, the position of the nitro group can significantly affect the compound’s electronic properties and interactions with other molecules .
Propriétés
Numéro CAS |
561317-72-4 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
1-[dimethoxy(phenyl)methyl]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-19-15(20-2,12-7-4-3-5-8-12)13-9-6-10-14(11-13)16(17)18/h3-11H,1-2H3 |
Clé InChI |
LOXONYRMBJHKMO-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC=C1)(C2=CC(=CC=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















